molecular formula C12H15N3O B1528986 8-(Azidomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol CAS No. 1803589-68-5

8-(Azidomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol

Cat. No. B1528986
CAS RN: 1803589-68-5
M. Wt: 217.27 g/mol
InChI Key: BUWKCUJCCSTKRV-UHFFFAOYSA-N
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Description

“8-(Azidomethyl)pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecan-8-ol” is a complex organic compound . It’s a derivative of pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-8,11-dione (PCU), a polycyclic cage compound .


Synthesis Analysis

The synthesis of such structures involves functionalization of pentacyclic [5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-8,11-dione based on the protection of one of its reactive centers . This type of reaction is reported using benzene as solvent and p-toluenesulfonic acid as catalyst .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as MS, FT-IR, and NMR spectroscopy in combination with X-ray diffraction analysis . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

The functionalization reactions of pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-8,11-dione (PCU) using sulphated zirconia in protection-deprotection reactions and Mg/Al hydrotalcite in a cyanosilylation reaction have been studied . Improved yields and reaction times were considered .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various methods. For instance, its boiling point, melting point, and density can be determined .

Scientific Research Applications

Organic Synthesis and Functionalization

This compound can serve as a precursor for the synthesis of new derivatives with potential biological activity. Its rigid polycyclic structure makes it an interesting scaffold for the development of new organic molecules. For instance, the azidomethyl group can undergo click chemistry reactions to create a diverse array of products .

Catalyst Support

The unique structure of this compound could be utilized as a support for catalysts in chemical reactions. Its framework can stabilize metal nanoparticles, which are often used as catalysts in various organic transformations .

Drug Design and Pharmacology

Due to its cage-like structure, similar to adamantane, this compound could be explored for its pharmacological properties. It might interact with biological receptors in a unique manner, potentially leading to new treatments for diseases .

Material Science

In material science, the compound’s robust structure could be used to create new types of polymers or co-polymers. These materials might exhibit enhanced durability or other desirable physical properties due to the rigidity imparted by the cage structure .

Photonic and Electronic Devices

The compound’s structure could be incorporated into the design of organic photonic and electronic devices. Its ability to maintain structural integrity under various conditions might be beneficial in creating more stable components .

Nanotechnology

In nanotechnology, the compound could be used to construct nanoscale devices or materials. Its well-defined geometry and functional groups make it a suitable candidate for building blocks in nanoscale construction .

Environmental Chemistry

The compound’s structure could be modified to create sensors or absorbents for environmental pollutants. Its ability to be functionalized means it could be tailored to bind specific contaminants .

Computational Chemistry

Finally, in computational chemistry, this compound can be used as a model to study theoretical aspects of chemical reactivity and stability. Its complex structure provides a challenging subject for computational analysis, which can lead to a better understanding of chemical behavior .

properties

IUPAC Name

8-(azidomethyl)pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c13-15-14-3-12(16)10-5-2-6-8-4(5)1-7(10)9(8)11(6)12/h4-11,16H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWKCUJCCSTKRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3CC4C2C5C1C3C(C45)(CN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Azidomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(Azidomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol
Reactant of Route 2
8-(Azidomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol
Reactant of Route 3
8-(Azidomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol
Reactant of Route 4
8-(Azidomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol
Reactant of Route 5
8-(Azidomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol
Reactant of Route 6
8-(Azidomethyl)pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-ol

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